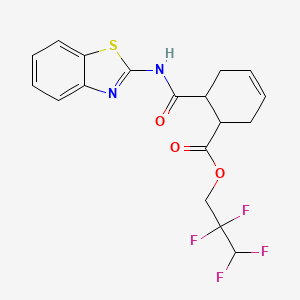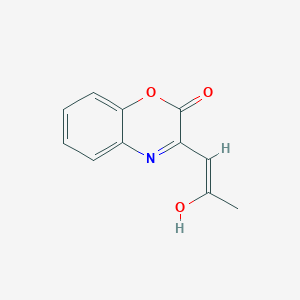
2,2,3,3-Tetrafluoropropyl 6-(1,3-benzothiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropyl 6-[(1,3-benzothiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylate is a complex organic compound with a molecular formula of C18H16F4N2O3S. This compound is notable for its unique structure, which includes a tetrafluoropropyl group and a benzothiazole moiety, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 6-[(1,3-benzothiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylate typically involves multiple steps:
Formation of the Tetrafluoropropyl Group: This can be achieved by reacting 2,2,3,3-tetrafluoropropanol with appropriate reagents to introduce the tetrafluoropropyl moiety.
Cyclohexene Carboxylation: The cyclohexene ring is functionalized with a carboxylate group through carboxylation reactions.
Benzothiazole Introduction: The benzothiazole group is introduced via a coupling reaction with an appropriate benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring.
Reduction: Reduction reactions can occur, potentially affecting the benzothiazole moiety.
Substitution: The tetrafluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the cyclohexene ring.
Reduction: Reduced forms of the benzothiazole moiety.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 6-[(1,3-benzothiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylate has several applications:
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its fluorinated structure.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The tetrafluoropropyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Shares the tetrafluoropropyl group but lacks the benzothiazole and cyclohexene moieties.
6-(1,3-Benzothiazol-2-ylamino)carbonyl-3-cyclohexene-1-carboxylate: Similar structure but without the tetrafluoropropyl group.
Uniqueness
2,2,3,3-Tetrafluoropropyl 6-[(1,3-benzothiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylate is unique due to the combination of its fluorinated propyl group and benzothiazole moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16F4N2O3S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 6-(1,3-benzothiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C18H16F4N2O3S/c19-16(20)18(21,22)9-27-15(26)11-6-2-1-5-10(11)14(25)24-17-23-12-7-3-4-8-13(12)28-17/h1-4,7-8,10-11,16H,5-6,9H2,(H,23,24,25) |
InChI Key |
DXRCOMVCMYVVMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=NC3=CC=CC=C3S2)C(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{2-[(E)-1-(4-Hydroxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)-4-nitro-1-benzenesulfonamide](/img/structure/B11105418.png)

![2-{[(Trimethoxysilyl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11105428.png)
![(3R,4S)-4-[(acetylcarbamoyl)amino]tetrahydrothiophen-3-yl acetate](/img/structure/B11105431.png)
![2-[4-amino-3-(methylsulfanyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11105440.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11105444.png)
![4-Amino-3-[(cyanomethyl)sulfanyl]thieno[3,2-d][1,2]thiazole-5-carbonitrile](/img/structure/B11105446.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-fluorophenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11105448.png)
![N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11105453.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11105454.png)
![(2E,5E)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11105461.png)

![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate](/img/structure/B11105477.png)

